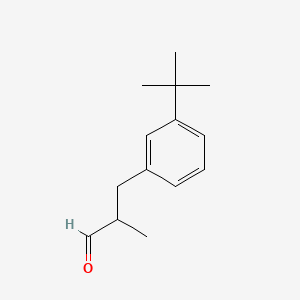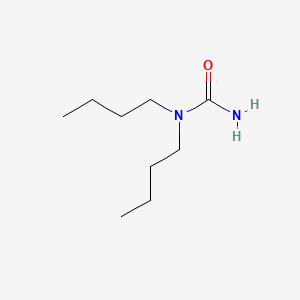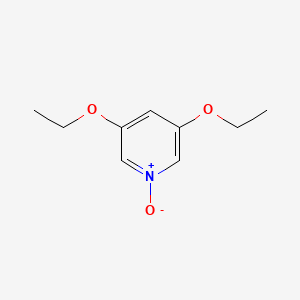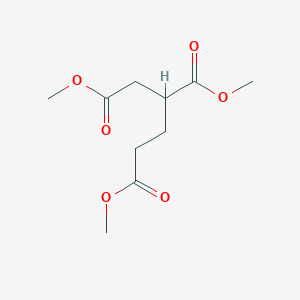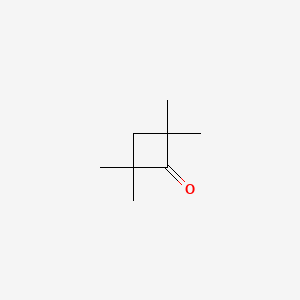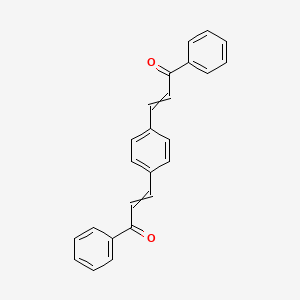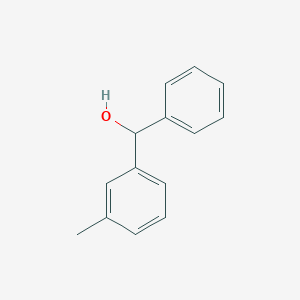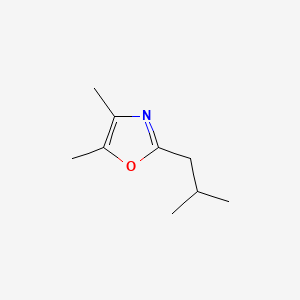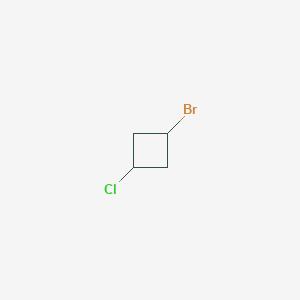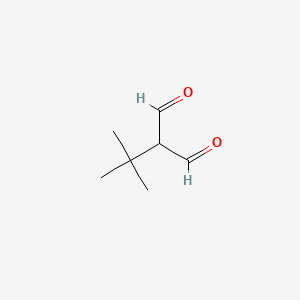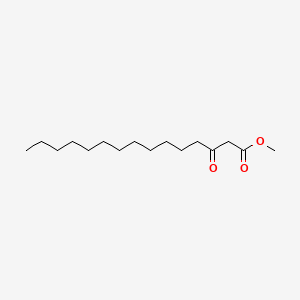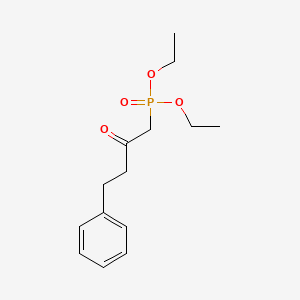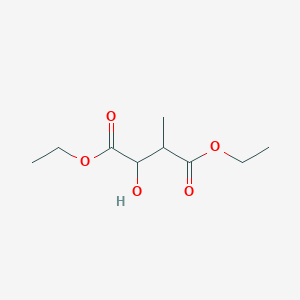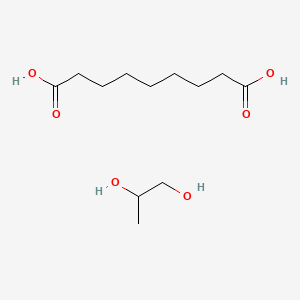
Nonanedioic acid;propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nonanedioic acid;propane-1,2-diol, also known as azelaic acid, propylene glycol polymer, is a chemical substance with the molecular formula (C9H16O4.C3H8O2)x . This compound is a polyester formed by the polymerization of nonanedioic acid (azelaic acid) and 1,2-propanediol (propylene glycol). It is used in various industrial applications due to its unique properties, such as flexibility, durability, and resistance to environmental factors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of nonanedioic acid, polymer with 1,2-propanediol typically involves a polycondensation reaction between nonanedioic acid and 1,2-propanediol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include elevated temperatures and reduced pressure to drive the reaction towards polymer formation .
Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale polycondensation reactors where nonanedioic acid and 1,2-propanediol are continuously fed into the system. The reaction is monitored and controlled to ensure consistent polymer quality. The resulting polymer is then purified and processed into various forms, such as pellets or films, for different applications .
化学反应分析
Types of Reactions: Nonanedioic acid;propane-1,2-diol can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the polymer into alcohols or other reduced forms.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Polymers with modified functional groups.
科学研究应用
Nonanedioic acid;propane-1,2-diol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other polymers and materials.
Biology: Investigated for its biocompatibility and potential use in biomedical applications, such as drug delivery systems.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
作用机制
The mechanism of action of nonanedioic acid, polymer with 1,2-propanediol involves its interaction with various molecular targets and pathways. In biomedical applications, the polymer can interact with cellular membranes, enhancing drug delivery and improving therapeutic efficacy. The specific pathways involved depend on the application and the functional groups present on the polymer .
相似化合物的比较
Nonanedioic acid, polymer with 1,3-propanediol: Similar in structure but uses 1,3-propanediol instead of 1,2-propanediol.
Nonanedioic acid, polymer with ethylene glycol: Uses ethylene glycol instead of 1,2-propanediol, resulting in different polymer properties.
Nonanedioic acid, polymer with butanediol: Uses butanediol, leading to variations in flexibility and durability.
Uniqueness: Nonanedioic acid;propane-1,2-diol is unique due to its specific combination of nonanedioic acid and 1,2-propanediol, which imparts distinct properties such as enhanced flexibility and resistance to environmental factors. This makes it particularly suitable for applications requiring durable and flexible materials .
属性
CAS 编号 |
29408-67-1 |
|---|---|
分子式 |
C12H24O6 |
分子量 |
264.31 g/mol |
IUPAC 名称 |
nonanedioic acid;propane-1,2-diol |
InChI |
InChI=1S/C9H16O4.C3H8O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-3(5)2-4/h1-7H2,(H,10,11)(H,12,13);3-5H,2H2,1H3 |
InChI 键 |
FNSYDPIUFNHOJK-UHFFFAOYSA-N |
SMILES |
CC(CO)O.C(CCCC(=O)O)CCCC(=O)O |
规范 SMILES |
CC(CO)O.C(CCCC(=O)O)CCCC(=O)O |
Key on ui other cas no. |
29408-67-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


